

Core Molecular Profile: Physicochemical and Spectroscopic Properties

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Compound of Interest

Compound Name: 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine

CAS No.: 1289386-28-2

Cat. No.: B577801

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The subject compound and its immediate synthetic relatives are multifunctionalized pyrimidines. The pyrimidine ring is an electron-deficient heterocycle, and the substituents at the C2, C4, and C6 positions dictate the molecule's overall reactivity and properties. The chlorine atom at C4 and the sulfur-containing moiety at C2 are both potential leaving groups for nucleophilic aromatic substitution (S_NAr), while the ethoxy group at C6 provides steric and electronic modulation.

The oxidation state of the sulfur atom at the C2 position—thioether (-S-CH₃), sulfoxide (-SO-CH₃), or sulfone (-SO₂-CH₃)—profoundly influences the reactivity of the molecule, particularly the lability of the C2 substituent as a leaving group.

Table 1: Comparative Physicochemical Properties

Property	4-Chloro-6-ethoxy-2-(methylthio)pyrimidine	4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine	4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine
Molecular Formula	C ₇ H ₉ ClN ₂ OS	C ₇ H ₉ ClN ₂ O ₂ S[1]	C ₇ H ₉ ClN ₂ O ₃ S[2]
Molecular Weight	204.68 g/mol	220.68 g/mol [1]	236.68 g/mol
CAS Number	176481-98-8 (from synthesis papers)	1289386-28-2[1]	142596-33-6[2][3]
Appearance	Colourless needles[4][5]	(Predicted) White to off-white solid	(Predicted) White to off-white solid
Melting Point	59–60 °C[4][5]	Not available	Not available

Spectroscopic Characterization

Detailed spectroscopic data is most readily available for the stable precursor, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, which serves as a crucial reference point.

Reference Spectra: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine[4]

- ¹H NMR (500 MHz, CDCl₃):
 - δ 6.37 (s, 1H): Corresponds to the aromatic proton at the C5 position of the pyrimidine ring.
 - δ 4.41 (q, J=7.1 Hz, 2H): The quartet for the methylene protons (-OCH₂CH₃) of the ethoxy group.
 - δ 2.52 (s, 3H): A singlet for the methyl protons of the methylthio group (-SCH₃).
 - δ 1.37 (t, J=7.1 Hz, 3H): The triplet for the terminal methyl protons (-OCH₂CH₃) of the ethoxy group.
- ¹³C NMR (125 MHz, CDCl₃):
 - δ 172.7, 169.4, 160.2: Carbons of the pyrimidine ring (C2, C4, C6).

- δ 102.4: The protonated carbon of the pyrimidine ring (C5).
- δ 63.3: Methylene carbon of the ethoxy group (-OCH₂CH₃).
- δ 14.2: Methyl carbon of the methylthio group (-SCH₃).
- δ 14.0: Methyl carbon of the ethoxy group (-OCH₂CH₃).

Expected Spectral Changes upon Oxidation:

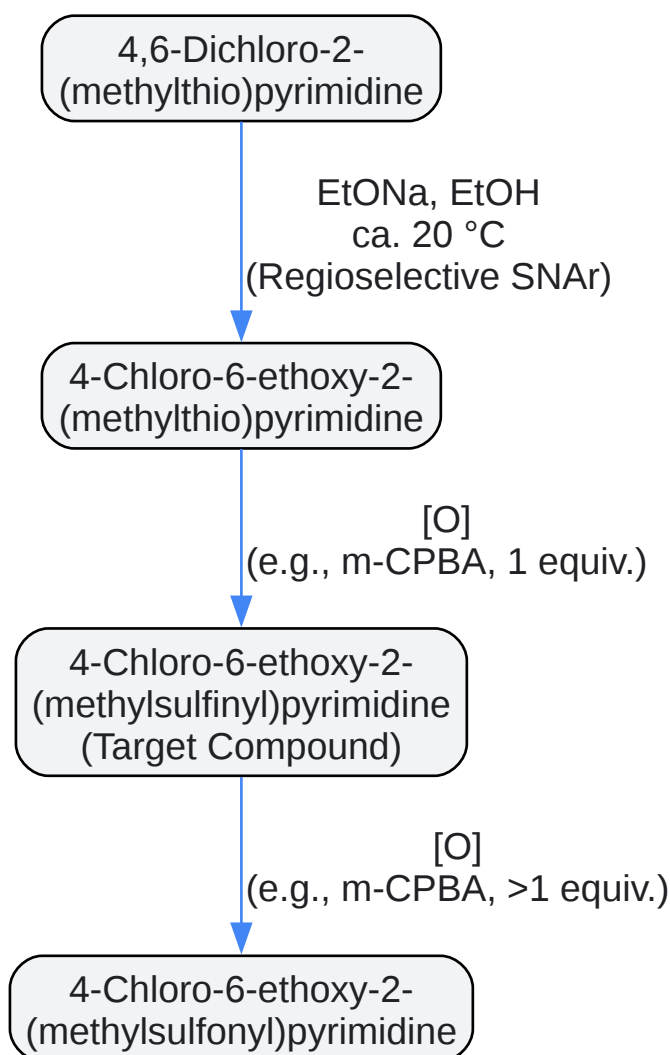
- To Sulfinyl: The introduction of the S=O bond would deshield adjacent protons and carbons. The singlet for the -SCH₃ protons (δ 2.52) would be expected to shift downfield. In the IR spectrum, a characteristic strong S=O stretching band would appear around 1050 cm⁻¹.
- To Sulfonyl: Further oxidation to the sulfone (-SO₂-) would cause an even greater downfield shift in the NMR for the methyl protons. The IR spectrum would show two characteristic stretching bands for the sulfone group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Synthesis and Reactivity: A Versatile Scaffold

The primary value of this compound family lies in their role as multifunctional synthetic intermediates. The synthesis begins with a commercially available dichloropyrimidine and proceeds through selective substitution and oxidation.

Synthetic Pathway Overview

The logical flow from a common precursor highlights the relationship between the thioether, sulfinyl, and sulfone derivatives. The sulfinyl compound is a direct intermediate in the oxidation of the thioether to the sulfone.



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Caption: Synthetic pathway from the dichlorinated precursor to the target sulfinyl compound and its sulfone analog.

Experimental Protocol: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

This protocol is based on a literature procedure that offers mild conditions and high regioselectivity, which are preferable to older methods requiring higher temperatures and harsher solvents.[5]

Causality: The reaction is a nucleophilic aromatic substitution (SNAr). The C4 and C6 positions of the starting material are electronically equivalent. However, the introduction of the first

ethoxy group at one position deactivates the other slightly, allowing for mono-substitution to be achieved with high selectivity by using a controlled amount (1.1 equivalents) of the nucleophile at a mild temperature.[5]

Step-by-Step Methodology:

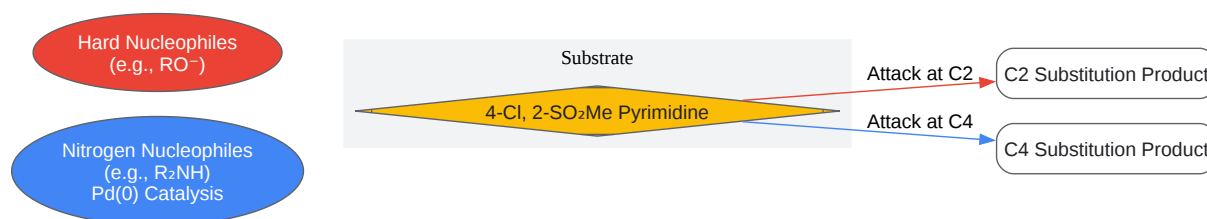
- Preparation of Nucleophile: A fresh solution of sodium ethoxide (EtONa) is prepared (e.g., 1 M in ethanol).
- Reaction Setup: To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in absolute ethanol (EtOH), add the freshly prepared solution of EtONa (1.1 eq) dropwise at approximately 20 °C.
- Reaction Monitoring: The reaction is protected with a CaCl₂ drying tube and stirred at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed (typically ~2 hours).[5]
- Workup: Dichloromethane (DCM) is added, followed by a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. The mixture is transferred to a separatory funnel and the layers are separated.
- Extraction: The aqueous phase is extracted again with DCM.
- Isolation: The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the product, which can be further purified by recrystallization (e.g., from n-pentane) to afford colorless needles.[4][5] An 89% yield has been reported for this procedure.[5]

Reactivity Profile: The Dichotomy of Nucleophilic Aromatic Substitution (S_NAr)

The synthetic power of this scaffold stems from the presence of two distinct leaving groups: the C4-Chloride and the C2-sulfur moiety. The oxidation state of the sulfur is critical. While the -SCH₃ group is not a good leaving group, the -SOCH₃ (sulfinyl) and especially the -SO₂CH₃ (sulfonyl) groups are excellent leaving groups, often more labile than chloride depending on the nucleophile.[6][7]

This creates a dichotomy in reactivity, allowing for selective functionalization at either the C2 or C4 position.

- Reactions at C4: The C4-chloride is activated towards S_NAr by the electron-withdrawing effects of the ring nitrogens and the C2-substituent. It readily reacts with various nucleophiles, including amines and alkoxides, and is amenable to palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura.[5]
- Reactions at C2: The C2-methylsulfonyl group is a particularly effective leaving group. For the related 2-MeSO₂-4-chloropyrimidine, it has been shown that "hard" nucleophiles like alkoxides selectively displace the C2-sulfonyl group, while many nitrogen nucleophiles selectively displace the C4-chloride.[6] The sulfinyl group behaves similarly, though it is generally less reactive than the sulfone.



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Caption: Regioselectivity of S_NAr on the 2-sulfonyl-4-chloro-pyrimidine scaffold based on nucleophile type.

Applications in Drug Discovery and Development

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases.[8] Its ability to form hydrogen bonds and serve as a bioisostere for phenyl rings makes it a valuable component in designing molecules with favorable pharmacokinetic properties.[8]

The 4-chloro-6-ethoxy-2-(methylsulfinyl/sulfonyl)pyrimidine framework is particularly valuable because it allows for controlled, sequential diversification:

- **C4 Modification:** The C4-chloride can be displaced or used in cross-coupling reactions to introduce a variety of substituents, often to explore structure-activity relationships (SAR) for receptor binding.
- **C2 Modification:** Subsequently, the C2-sulfonyl group can be displaced by another nucleophile, allowing the introduction of a second point of diversity. This strategy is employed in the synthesis of complex molecules, including potent dual endothelin receptor antagonists like Macitentan.^{[9][10]}

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine** is not widely available, general precautions for related halogenated and sulfur-containing heterocyclic compounds should be followed.

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses, and a lab coat.^[11]
- **Handling:** Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use only in a well-ventilated area or a chemical fume hood.^{[11][12]} Wash hands thoroughly after handling.^[13]
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place.^[12]
- **First Aid:** In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.^{[13][14]}

Conclusion

4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine is a valuable synthetic intermediate whose chemical identity is intrinsically linked to its thioether precursor and sulfone derivative. This guide has contextualized its properties and reactivity within this chemical family, highlighting its role as a multifunctional scaffold for organic synthesis. The predictable, yet dichotomous, reactivity at the C2 and C4 positions provides researchers and drug development professionals

with a powerful tool for constructing complex molecular architectures with significant therapeutic potential. Understanding the causality behind its synthesis and selective reactivity is key to leveraging this scaffold for next-generation chemical entities.

References

- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2025).
- Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [\[Link\]](#)
- TCI Chemicals. (2025).
- Fisher Scientific. (2013).
- TCI Chemicals. (2025).
- Echemi.
- Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [\[Link\]](#)
- Benchchem. (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. *Journal of Medicinal Chemistry*, 55(17), 7849–7861. [\[Link\]](#)
- BLDpharm. 142596-33-6[4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine.
- ChemWhat. 4-Chloro-6-ethoxy-2-methanesulfinyl-pyrimidine CAS#: 1289386-28-2.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. *Journal of Medicinal Chemistry*, 55(17), 7849–7861. [\[Link\]](#)
- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of S_NAr Reactions with 2-MeSO₂-4-Chloropyrimidine. QM Magic Class.
- Wu, W. (n.d.). Understanding the highly variable Regioselectivity in S_NAr reaction of Dichloropyrimidines. QM Magic Class.

- Arctom Scientific. CAS NO. 142596-33-6 | 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine.
- ChemicalBook. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR spectrum.
- Tunoori, A. R., et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. *Synthesis*, 45(13), 1764-1784. [[Link](#)]
- Kaur, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. *Molecules*, 26(21), 6656. [[Link](#)]

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Sources

1. chemwhat.com [chemwhat.com]
2. [142596-33-6|4-Chloro-6-ethoxy-2-\(methylsulfonyl\)pyrimidine|BLD Pharm](https://142596-33-6|4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine|BLD Pharm) [bldpharm.com]
3. arctomsci.com [arctomsci.com]
4. researchgate.net [researchgate.net]
5. mdpi.com [mdpi.com]
6. Dichotomy in Regioselectivity of S_NAr Reactions with 2-MeSO₂-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
7. researchgate.net [researchgate.net]
8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
9. pubs.acs.org [pubs.acs.org]
10. pubs.acs.org [pubs.acs.org]
11. tcichemicals.com [tcichemicals.com]
12. fishersci.com [fishersci.com]
13. sigmaaldrich.com [sigmaaldrich.com]
14. researchgate.net [researchgate.net]

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